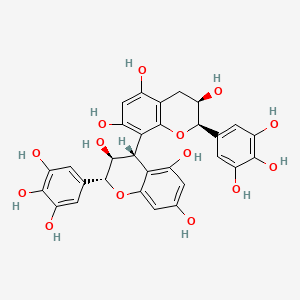

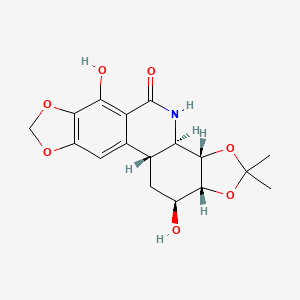

Gallocatechin-(4alpha->8)-epigallocatechin

Vue d'ensemble

Description

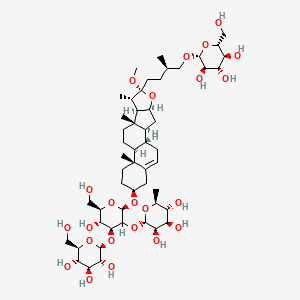

Gallocatechin-(4alpha->8)-epicatechin is a proanthocyanidin consisting of (+)-gallocatechin and (-)-epicatechin units joined by a (4alpha->8)-linkage . It has a role as a metabolite and is a hydroxyflavan, a proanthocyanidin, a polyphenol, and a biflavonoid . It is functionally related to a (+)-gallocatechin and a (-)-epicatechin . This compound is a natural product found in Camellia sinensis, Vicia faba, and Croton lechleri .

Molecular Structure Analysis

The molecular formula of Gallocatechin-(4alpha->8)-epicatechin is C30H26O13 . The molecular weight is 594.5 g/mol . The IUPAC name is (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol .Applications De Recherche Scientifique

Isolation and Characterization

Gallocatechin-(4alpha→8)-epigallocatechin in Traditional Medicine : This compound was identified in the stem-bark of Bridelia ferruginea, a plant used in African traditional medicine for gastrointestinal and gynecological disorders. Its structure was elucidated using advanced NMR techniques (Bruyne et al., 1997).

Chemical Investigation of Faba Beans : Gallocatechin-(4alpha→8)-epigallocatechin was isolated from the testa of faba beans and characterized using spectroscopic methods. Its trypsin inhibitory activity was also evaluated, suggesting potential therapeutic applications (Helsper et al., 1993).

Polyphenolic Compounds in Traditional Medicine : Found in the blood-red sap of Croton lechleri, this compound is a significant constituent of traditional medicine preparations, showing the potential for various therapeutic uses (Cai et al., 1991).

Biological Activities

Effects on Bone Metabolism : Gallocatechin-(4alpha→8)-epigallocatechin, among other catechins, showed promising effects on bone metabolism, suggesting its role in promoting osteoblastic activity and inhibiting osteoclast differentiations (Ko et al., 2009).

Proanthocyanidin Oligomers in Traditional Chinese Medicine : This compound, along with other proanthocyanidins, was isolated from Ephedra sinica, a key plant in Chinese traditional medicine. These compounds demonstrated antimicrobial activities, highlighting their potential therapeutic value (Zang et al., 2013).

Anti-Inflammatory and Antimicrobial Properties : Found in Ribes nigrum leaves, gallocatechin-(4alpha→8)-epigallocatechin and its related compounds showed anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases (Tits et al., 1992).

Inhibition of Growth Factor-Induced Signaling : This compound was shown to inhibit vascular endothelial growth factor-induced intracellular signaling and mitogenesis in human endothelial cells, indicating potential applications in cancer treatment (Neuhaus et al., 2004).

Propriétés

IUPAC Name |

(2R,3R)-2-(3,4,5-trihydroxyphenyl)-8-[(2R,3S,4S)-3,5,7-trihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-11-5-14(33)22-21(6-11)43-29(10-3-18(37)26(41)19(38)4-10)27(42)24(22)23-15(34)8-13(32)12-7-20(39)28(44-30(12)23)9-1-16(35)25(40)17(36)2-9/h1-6,8,20,24,27-29,31-42H,7H2/t20-,24+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEDIEITOBJPNI-MMKMIGCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C(=C5)O)O)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331905 | |

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68964-95-4 | |

| Record name | Prodelphinidin B4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68964-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallocatechin-(4alpha->8)-epigallocatechin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: The research mentions that Gallocatechin-(4α->8)-epigallocatechin (referred to as compound 8 in the study) exhibits superoxide anion radical scavenging activity. What structural characteristics contribute to this activity?

A1: The study by [] suggests that the presence of a pyrogallol-type B-ring in Gallocatechin-(4α->8)-epigallocatechin plays a role in its superoxide anion radical scavenging activity. Additionally, electron-withdrawing substituents like carbonyl and ketal carbons, as well as intramolecular hydrogen bonding, appear to enhance this scavenging activity. These structural features contribute to the compound's ability to counteract the autoxidation reaction and effectively scavenge superoxide anion radicals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1211870.png)

![2-[4-(2,2-Difluorocyclopropyl)phenoxy]-2-methylpropanoic acid](/img/structure/B1211871.png)